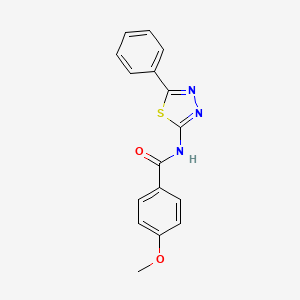
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine is a compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with 4-phenyl-1,3-thiazol-2-amine. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
化学反应分析
Types of Reactions
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The phenyl and thiazole groups can participate in oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The compound can act as a condensing agent in reactions involving carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can modify the phenyl and thiazole groups.
科学研究应用
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine involves its ability to act as a condensing agent. It facilitates the formation of amide and ester bonds by activating carboxylic acids, making them more reactive towards nucleophiles. This activation is achieved through the formation of an intermediate ester, which then undergoes nucleophilic attack to form the desired product .
相似化合物的比较
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used as a condensing agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar applications for activating carboxylic acids.
Uniqueness
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific combination of triazine, phenyl, and thiazole groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and materials science.
属性
IUPAC Name |
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-22-14-18-13(19-15(21-14)23-4-2)20-16-17-12(10-24-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQPOINGIQRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5699614.png)
![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)


![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide](/img/structure/B5699639.png)

![3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE](/img/structure/B5699682.png)

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B5699707.png)
![Methyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate](/img/structure/B5699717.png)


